molecular formula C10H6N2O B13683143 8-Hydroxyisoquinoline-3-carbonitrile

8-Hydroxyisoquinoline-3-carbonitrile

Cat. No.: B13683143
M. Wt: 170.17 g/mol
InChI Key: SYUXSHSMSYMLPC-UHFFFAOYSA-N
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Description

8-Hydroxyisoquinoline-3-carbonitrile is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a hydroxyl group at position 8 and a carbonitrile group at position 3. The hydroxyl group at position 8 enhances polarity and hydrogen-bonding capacity, while the carbonitrile group at position 3 introduces electron-withdrawing effects, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

8-hydroxyisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-5-8-4-7-2-1-3-10(13)9(7)6-12-8/h1-4,6,13H

InChI Key

SYUXSHSMSYMLPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isoquinoline derivatives, which are subjected to nitrile formation and subsequent hydroxylation. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

8-Hydroxyisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Hydroxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 8-Hydroxyisoquinoline-3-carbonitrile, highlighting substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Substituents Key Differences Reference
8-Hydroxyquinoline-2-carbonitrile 6759-78-0 C₁₀H₆N₂O –OH (position 8), –CN (position 2) Quinoline backbone (vs. isoquinoline)
3-Isoquinolinecarbonitrile 26947-41-1 C₁₀H₆N₂ –CN (position 3) Lacks –OH group at position 8
8-Chloroisoquinoline-3-carboxylic acid 1416713-86-4 C₁₀H₆ClNO₂ –Cl (position 8), –COOH (position 3) Carboxylic acid replaces –CN; chloro substituent
3-Hydroxy-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile N/A C₁₃H₁₆N₂O –OH (position 3), –CN (position 4), tetrahydro core Saturated ring; substituent positions differ
4-Chloro-8-methoxy-3-quinolinecarbonitrile 263149-10-6 C₁₁H₈ClN₂O –Cl (position 4), –OCH₃ (position 8), –CN (position 3) Quinoline backbone; methoxy vs. hydroxyl

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound increases solubility in polar solvents (e.g., water or ethanol) compared to non-hydroxylated analogs like 3-Isoquinolinecarbonitrile . Chloro or methoxy substituents (e.g., in 4-Chloro-8-methoxy-3-quinolinecarbonitrile) reduce polarity, favoring solubility in organic solvents .
  • Melting Points: 8-Hydroxyquinoline-2-carbonitrile (a quinoline analog) melts at 133–137°C , while saturated derivatives like tetrahydroisoquinolines (e.g., 3-Hydroxy-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile) likely have lower melting points due to reduced crystallinity .

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